4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid

説明

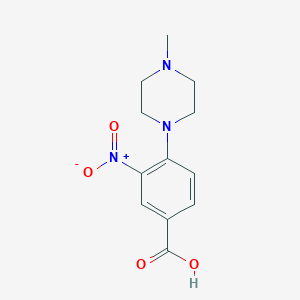

4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a nitrobenzoic acid moiety. Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid typically involves the reaction of 4-nitrobenzoic acid with 1-methylpiperazine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-carbonyldiimidazole (CDI) to facilitate the formation of the amide bond . The reaction conditions usually include stirring the reaction mixture at room temperature for several hours, followed by purification using column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and reproducibility of the synthesis .

化学反応の分析

Reduction of the Nitro Group

The nitro group at the 3-position undergoes reduction to form a primary amine. This transformation is critical for generating intermediates in pharmaceutical synthesis.

- Reagents/Conditions :

- Product :

-

Mechanism :

Catalytic hydrogenation cleaves the N–O bonds, yielding the amine while preserving the piperazine and carboxylic acid groups.

Amide Formation

The carboxylic acid group participates in amide coupling, enabling the synthesis of peptide-like derivatives.

- Reagents/Conditions :

- Product :

-

Example :

Coupling with 3-trifluoromethyl-4-(4-methylpiperazin-1-yl)-aniline yields biaryl amides with antiviral potential .

Salt Formation

The carboxylic acid forms salts with inorganic bases, enhancing solubility for pharmaceutical formulations.

- Reagents/Conditions :

- Product :

Esterification

The acid reversibly forms esters under acidic conditions, a reaction useful for protecting the carboxyl group.

- Reagents/Conditions :

- Product :

Coordination with Metal Ions

The nitro and carboxylate groups act as ligands for metal ions, forming coordination complexes.

Substitution Reactions

The piperazine ring can undergo alkylation or acylation under specific conditions, though steric hindrance from the methyl group limits reactivity.

- Reagents/Conditions :

- Product :

Comparative Reactivity Table

Key Research Findings

- Anticancer Activity : Reduced derivatives (3-amine) inhibit CDK4/cyclin D1 and Ark5 kinases, inducing apoptosis at nanomolar concentrations .

- Synthetic Utility : The acid serves as a precursor for nilotinib and imatinib intermediates via Curtius rearrangements and peptide couplings .

- Structural Influence : The nitro group’s electron-withdrawing effect directs electrophilic substitution to the para position of the benzene ring .

科学的研究の応用

Medicinal Chemistry

4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid has shown potential as an anticancer agent . Research indicates that it can inhibit the migration and invasion of cancer cells, particularly in non-small cell lung cancer (NSCLC) models. A study demonstrated that this compound significantly inhibited epithelial growth factor (EGF)-induced chemotaxis in NSCLC cells, suggesting its potential as a novel antimetastasis drug .

Anticancer Activity

- Mechanism : Inhibition of EGF-induced cofilin phosphorylation and actin polymerization disrupts cancer cell migration.

- Cell Lines Tested : Significant cytotoxicity was observed across multiple cancer cell lines.

Antiviral Activity

The compound has also been explored for its antiviral properties , particularly against the hepatitis C virus. Studies suggest that its structural features enhance its interaction with biological targets involved in viral replication pathways, making it a candidate for therapeutic development against viral infections.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. It is utilized as a reagent in various organic reactions due to its unique chemical properties.

Case Study 1: Anticancer Properties

A notable study published in PubMed reported that 4-methyl-3-nitrobenzoic acid (a structural analogue) effectively inhibited migration in nine tumor cell lines, highlighting the potential of nitro-containing compounds in cancer therapy . The study emphasized the importance of further investigations into the specific mechanisms through which these compounds exert their effects.

Case Study 2: Antiviral Research

Research focusing on the antiviral activity of this compound revealed its potential to inhibit hepatitis C virus replication. The presence of the piperazine moiety was found to be crucial for enhancing biological activity against viral targets.

作用機序

The mechanism of action of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The nitrobenzoic acid moiety can participate in redox reactions, influencing cellular processes. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target .

類似化合物との比較

4-(4-Methylpiperazin-1-yl)benzoic acid: Lacks the nitro group, which may result in different biological activities.

4-(4-Methylpiperazin-1-yl)-3-aminobenzoic acid: The amino group can lead to different reactivity and interactions compared to the nitro group.

4-(4-Methylpiperazin-1-yl)-3-chlorobenzoic acid: The chloro group can influence the compound’s lipophilicity and binding affinity to targets.

Uniqueness: 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is unique due to the presence of both the piperazine ring and the nitrobenzoic acid moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and potential therapeutic applications .

生物活性

4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with a nitro group and a 4-methylpiperazine moiety. Its molecular formula is C12H16N3O2, with a molecular weight of approximately 232.28 g/mol. The presence of the nitro group is significant for its biological activity, as it can influence the compound's interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related piperazine derivatives have shown effectiveness against various bacterial strains, suggesting that the piperazine ring enhances membrane permeability, allowing for increased uptake of the drug into bacterial cells .

Enzyme Inhibition

One of the notable biological activities of this compound is its potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial targets in neurodegenerative diseases such as Alzheimer's. Inhibitors of these enzymes can help increase levels of neurotransmitters, potentially improving cognitive function .

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Binding : The compound may bind to the active sites of AChE and MAO, preventing substrate access and thereby inhibiting their activity.

- Nitro Group Reactivity : The nitro group can undergo reduction in biological systems, potentially forming reactive intermediates that interact with cellular components.

Study on AChE Inhibition

In a study evaluating various piperazine derivatives for AChE inhibition, this compound demonstrated a significant inhibitory effect with an IC50 value comparable to established AChE inhibitors. This suggests its potential utility in treating conditions characterized by cholinergic deficits .

Multi-target Inhibition

Research has also shown that compounds with similar structures can act as multi-target inhibitors against both MAO and AChE. This dual inhibition is particularly relevant in the context of Alzheimer's disease, where targeting multiple pathways may yield better therapeutic outcomes .

Data Table: Biological Activity Summary

特性

IUPAC Name |

4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4/c1-13-4-6-14(7-5-13)10-3-2-9(12(16)17)8-11(10)15(18)19/h2-3,8H,4-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELXEJIGVMEIJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377562 | |

| Record name | 4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137726-00-2 | |

| Record name | 4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。